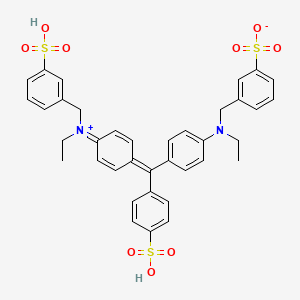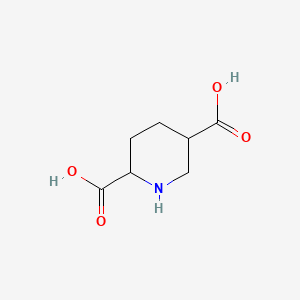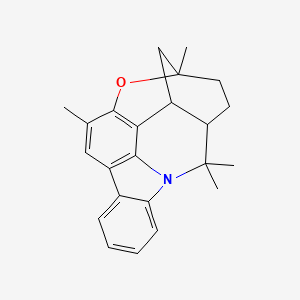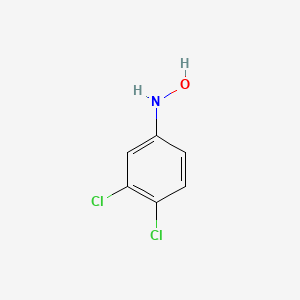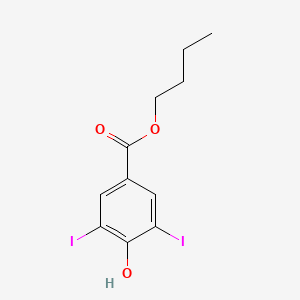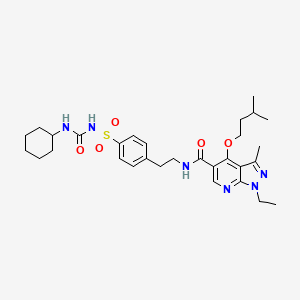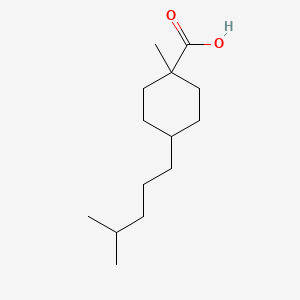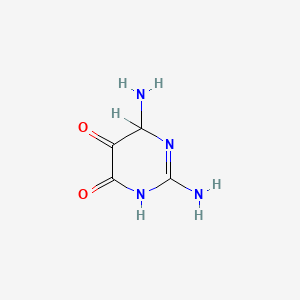
2,5-Diamino-4,5-diketopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-4,5-diketopyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diamino-4,5-diketopyrimidine can be achieved through various methods. One common approach involves the reaction of guanidine with malonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diamino-4,5-diketopyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-4,5-diketopyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 2,5-Diamino-4,5-diketopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2,5-Diamino-4,6-diketopyrimidine: This compound is structurally similar but has different chemical properties and applications.
2,4-Diaminobutyric acid: Another related compound with distinct biological activities.
β-Cyano-L-alanine: A compound with similar structural features but different toxicological properties.
Uniqueness: 2,5-Diamino-4,5-diketopyrimidine is unique due to its specific chemical structure and the range of reactions it can undergo.
Eigenschaften
CAS-Nummer |
32267-39-3 |
|---|---|
Molekularformel |
C4H6N4O2 |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H6N4O2/c5-2-1(9)3(10)8-4(6)7-2/h9H,(H5,5,6,7,8,10) |
InChI-Schlüssel |
ZMWZGZSARWJATP-UHFFFAOYSA-N |
SMILES |
C1(C(=O)C(=O)NC(=N1)N)N |
Kanonische SMILES |
C1(=C(N=C(NC1=O)N)N)O |
Synonyme |
2,5-diamino-4,5-diketopyrimidine divicine divicine monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B1201696.png)
